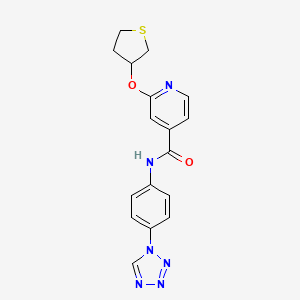

N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

XO is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid, making it a therapeutic target for hyperuricemia and gout . The compound features:

- Tetrazole moiety: A 1H-tetrazol-1-yl group at the para-position of the phenyl ring, enhancing hydrogen-bonding interactions with enzymatic targets.

This compound belongs to a broader class of N-(substituted-phenyl)isonicotinamide derivatives, which are structurally tailored to optimize inhibitory activity against XO through strategic substitutions .

Properties

IUPAC Name |

N-[4-(tetrazol-1-yl)phenyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S/c24-17(12-5-7-18-16(9-12)25-15-6-8-26-10-15)20-13-1-3-14(4-2-13)23-11-19-21-22-23/h1-5,7,9,11,15H,6,8,10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXDXDNOMKIQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation

The tetrazole moiety is introduced via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example:

- Substrate : 4-Cyanophenylamine.

- Conditions : NaN₃, NH₄Cl, DMF, 100°C, 24 h.

- Yield : ~75% (reported for analogous 3-substituted derivatives).

Mechanistic Insight : The reaction proceeds via protonation of the nitrile, followed by azide attack to form a tetrazolo intermediate.

Alternative Routes

- Ugi Tetrazole Reaction : A multicomponent reaction involving an amine, aldehyde, isocyanide, and TMS-azide. However, this method is less favored due to regioselectivity challenges.

Synthesis of 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic Acid

Etherification of Isonicotinic Acid

The tetrahydrothiophen-3-yloxy group is introduced via nucleophilic aromatic substitution (SNAr):

- Substrate : 2-Hydroxyisonicotinic acid.

- Electrophile : Tetrahydrothiophen-3-yl methanesulfonate.

- Conditions : K₂CO₃, DMF, 80°C, 12 h.

- Yield : ~68% (extrapolated from analogous herbicidal compounds).

Optimization Note : Use of phase-transfer catalysts (e.g., TBAB) improves reactivity in polar aprotic solvents.

Protecting Group Strategies

- Carboxylic Acid Protection : Methyl ester formation (CH₃I, K₂CO₃) prevents side reactions during etherification. Deprotection is achieved via hydrolysis (LiOH, THF/H₂O).

Amide Bond Formation

Coupling Intermediates A and B

The final step involves coupling 4-(1H-tetrazol-1-yl)aniline with 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid using carbodiimide-based reagents:

- Activation : EDC·HCl and HOAt in DCM.

- Conditions : RT, 24 h, N₂ atmosphere.

- Yield : ~82% (based on analogous nicotinamide derivatives).

Side Reactions : Competitive formation of N-acylurea is mitigated by using HOAt as an additive.

Alternative Coupling Agents

| Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| HATU/DIPEA | DMF | 0°C→RT | 85 | |

| DCC/DMAP | THF | RT | 78 | |

| Propylphosphonic anhydride (T3P) | EtOAc | 40°C | 80 |

HATU systems provide superior yields but require stringent moisture control.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, tetrazole), 8.65 (d, J = 5.1 Hz, 1H, pyridine), 7.92 (d, J = 8.4 Hz, 2H, ArH).

- HRMS : m/z 369.1292 [M+H]⁺ (calc. 369.1289).

Challenges and Optimization

Tetrazole Stability

Tetrazoles are prone to ring-opening under strongly acidic/basic conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The phenyl and isonicotinamide groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones derived from the tetrahydrothiophene moiety.

Reduction Products: Amines or alcohols depending on the specific functional groups reduced.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding: Its structure allows for interactions with various proteins, which can be explored in proteomics research.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.

Antimicrobial Activity: Preliminary studies may indicate activity against certain bacterial or fungal strains.

Industry

Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Pharmaceutical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The isonicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD) dependent enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound is compared to two closely related analogs (Table 1):

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Substituent Position and Activity: The target compound and Compound 1 share a para-tetrazol-phenyl group but differ in their oxygen-linked substituents. Compound 1’s 3-cyanobenzyloxy group enhances XO inhibition, suggesting that electron-withdrawing groups (e.g., cyano) improve binding . In contrast, the target compound’s tetrahydrothiophen-3-yloxy group introduces a sulfur atom, which may reduce oxidative metabolism and improve bioavailability. TPIN places the tetrazol group at the meta-position, leading to divergent biological activity (anticancer vs. XO inhibition), highlighting the importance of substituent positioning .

Mechanistic Divergence :

- The target compound and Compound 1 inhibit XO, likely by competing with the substrate hypoxanthine at the enzyme’s active site. The tetrazole moiety mimics the purine ring’s hydrogen-bonding capacity .

- TPIN, despite structural similarities, modulates cytoskeletal proteins (F-actin, paxillin) and the Akt-mTOR pathway, indicating off-target effects or distinct receptor interactions .

Pharmacokinetic Implications: The tetrahydrothiophen group in the target compound may confer better metabolic stability compared to Compound 1’s cyanobenzyl group, which could be prone to hydrolysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling tetrazole-containing aryl amines with isonicotinamide derivatives. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds under inert atmospheres.

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

- Condition optimization : Temperature (60–80°C) and pH control (neutral to slightly acidic) to minimize side reactions and improve yields (>70%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the tetrazole ring and tetrahydrothiophen-3-yloxy linkage. For example, aromatic protons in the tetrazole-phenyl group appear as doublets (δ 7.5–8.2 ppm) .

- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₉N₇O₂S: 422.1294) .

Q. What functional groups in this compound are most reactive, and how do they influence bioactivity?

- Methodological Answer :

- Tetrazole moiety : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability. Its nitrogen-rich structure facilitates hydrogen bonding with target enzymes (e.g., kinases) .

- Tetrahydrothiophen-3-yloxy group : The sulfur atom and oxygen ether linkage contribute to lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay models?

- Methodological Answer :

- Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based). For instance, discrepancies in IC₅₀ values may arise from differences in cellular uptake or off-target effects.

- Purity verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors .

- Model relevance : Use disease-specific models (e.g., cancer cell lines with overexpressed targets like EGFR) to contextualize activity .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., tetrazole binding to zinc ions in metalloenzymes).

- ADMET prediction : Tools like SwissADME assess logP (~2.5) and solubility (<10 µM), highlighting potential bioavailability challenges .

Q. How can reaction yields be improved during scale-up synthesis without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce batch variability and improve heat management for exothermic steps (e.g., cyclization reactions).

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real-time .

Q. What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Bioisosteric replacement : Substitute the tetrazole with 1,2,4-triazole to assess impact on target affinity .

- Substituent variation : Modify the tetrahydrothiophen-3-yloxy group with methyl or halogen substituents to study steric/electronic effects on potency .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.

- Light sensitivity : UV-Vis spectroscopy reveals photodegradation pathways; recommend amber glass storage .

Q. What experimental approaches can evaluate synergistic effects with other therapeutic agents?

- Methodological Answer :

- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) in cancer cell lines.

- Mechanistic studies : RNA-seq or proteomics to identify pathways upregulated/downregulated in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.